molecular formula C21H16ClN5O5 B2550794 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-12-2

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2550794
CAS No.: 921852-12-2
M. Wt: 453.84
InChI Key: DZNBYVLGEPTGOJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClN5O5 and its molecular weight is 453.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Some derivatives of tetrahydropyrimidines, closely related to the chemical structure , have demonstrated significant antimicrobial activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds were synthesized and evaluated for their antimicrobial properties. These compounds exhibited notable inhibition of bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).

Antitumor and Antibacterial Agents

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally similar to the compound , have been synthesized as potential inhibitors of thymidylate synthase, demonstrating promising antitumor and antibacterial properties. These compounds were tested against various thymidylate synthases and found to be more potent than some established drugs in inhibiting human thymidylate synthase (Gangjee et al., 1996; Gangjee et al., 1997).

Diversity-Oriented Synthesis

Research into diversifying the pyrrolo[3,2-d]pyrimidine structure, which includes the compound of interest, has been conducted to enhance molecular diversity. This includes modifying the pyrimidine nitrogens, which opens up possibilities for developing novel therapeutic agents with varied biological activities (Marcotte et al., 2003).

Crystal Structure Analysis

Studies involving similar compounds, such as dihydropyrimidine compounds, have contributed significantly to the understanding of crystal structures in this chemical class. X-ray crystallography has been employed to determine the structures of novel dihydropyrimidine compounds, aiding in the deeper comprehension of their molecular configurations (Elliott et al., 1998).

Synthesis of Pyridothienopyrimidines and Pyridothienotriazines

Innovative synthetic routes have been developed for pyridothienopyrimidines and pyridothienotriazines, starting from similar base structures. These synthesis methods have opened avenues for creating novel compounds with potential biological activities, including antimicrobial properties (Abdel-rahman et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.

Properties

CAS No.

921852-12-2

Molecular Formula

C21H16ClN5O5

Molecular Weight

453.84

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30)

InChI Key

DZNBYVLGEPTGOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

solubility

not available

Origin of Product

United States

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